molecular formula C9H9N3O2S B7788785 3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide

3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide

Cat. No.: B7788785
M. Wt: 223.25 g/mol
InChI Key: ZOEZIGXZFKVVFJ-UHFFFAOYSA-N
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Description

3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide is a heterocyclic compound that contains a thiophene ring, an oxazole ring, and a carbohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with 3-methyl-4-nitro-1,2-oxazole under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxazole ring can be reduced to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the activity of ribosomal proteins, affecting protein synthesis in microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide
  • 5-(Thiophen-2-yl)isoxazole-3-carboxylate
  • 3-Methyl-5-(4-methylthio)phenylisoxazole-4-carbohydrazide

Uniqueness

3-Methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene and oxazole rings contribute to its stability and reactivity, while the carbohydrazide group enhances its potential for forming hydrogen bonds and interacting with biological targets .

Properties

IUPAC Name

3-methyl-5-thiophen-2-yl-1,2-oxazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5-7(9(13)11-10)8(14-12-5)6-3-2-4-15-6/h2-4H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEZIGXZFKVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NN)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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